![molecular formula C16H19BF2N2O2 B1458384 1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430751-13-5](/img/structure/B1458384.png)
1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are synthesized for use as intermediates in organic chemistry, showcasing their relevance in constructing complex molecular architectures. For example, Liao et al. (2022) elaborated on the synthesis and characterization of a closely related compound, confirming its structure using various spectroscopic techniques and X-ray diffraction. The study emphasizes the use of density functional theory (DFT) to corroborate the experimental findings, highlighting the compound's potential as a versatile intermediate in organic synthesis Liao et al., 2022.
Molecular Structure Insights
Yang et al. (2021) and a subsequent study by the same group in the same year provided detailed insights into the crystal structure and DFT study of a related compound. These studies underscore the importance of nucleophilic substitution reactions in obtaining the compound, followed by comprehensive conformational and molecular structure analysis through spectroscopy and X-ray diffraction. The research also explores the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound's electronic properties and structural stability Yang et al., 2021.
Application in Medicinal Chemistry
Although the directive was to exclude information related to drug use, dosage, and side effects, it is worth noting that research into similar compounds often intersects with medicinal chemistry. For instance, Chundawat et al. (2016) describe a synthesis route for difluoromethylated compounds with potential antimicrobial activities, illustrating the broader applicability of fluorinated and boron-containing heterocycles in developing new therapeutic agents Chundawat et al., 2016.
Advanced Materials Development
The exploration of this compound extends to materials science, where its derivatives are utilized in the synthesis of conjugated polymers with potential optoelectronic applications. The synthesis techniques, such as Suzuki coupling, are pivotal for incorporating the compound into polymers, indicating its utility in crafting materials with specific photophysical properties Bethel et al., 2012.
properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-6-5-7-13(18)14(11)19/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPSLIFIITIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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